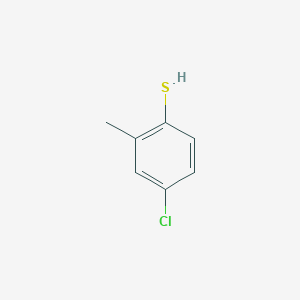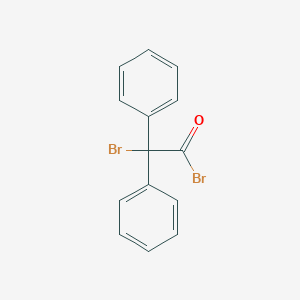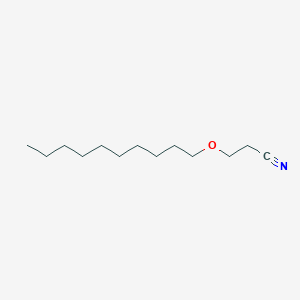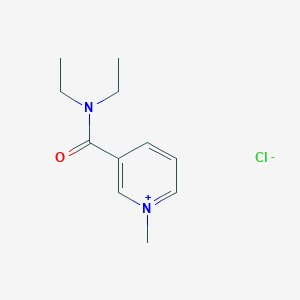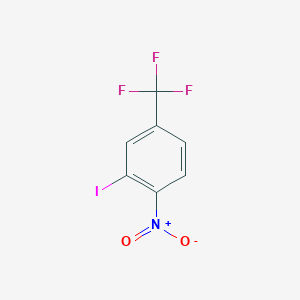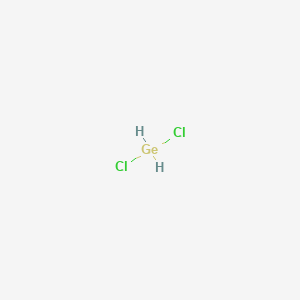
Dichlorogermane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dichlorogermane, with the chemical formula H₂GeCl₂, is an organogermanium compound. It is a colorless liquid that is primarily used in the synthesis of other germanium-containing compounds. Germanium is a metalloid element that shares properties with both metals and non-metals, making its compounds valuable in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dichlorogermane can be synthesized through the reaction of germanium tetrachloride (GeCl₄) with hydrogen gas (H₂) in the presence of a catalyst. The reaction typically occurs at elevated temperatures and pressures to facilitate the reduction of germanium tetrachloride to this compound.
Industrial Production Methods: In industrial settings, this compound is produced by the reduction of germanium dioxide (GeO₂) with hydrogen chloride (HCl) gas. The process involves heating germanium dioxide with hydrogen chloride gas, resulting in the formation of germanium tetrachloride, which is then further reduced to this compound using hydrogen gas.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form germanium dioxide (GeO₂) and other germanium oxides.
Reduction: It can be reduced to form germane (GeH₄) and other lower oxidation state germanium compounds.
Substitution: this compound can participate in substitution reactions where the chlorine atoms are replaced by other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen (O₂) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are commonly employed.
Major Products:
Oxidation: Germanium dioxide (GeO₂)
Reduction: Germane (GeH₄)
Substitution: Various organogermanium compounds depending on the substituents used.
Scientific Research Applications
Dichlorogermane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other germanium-containing compounds, including organogermanium compounds and germanium-based semiconductors.
Biology: Research into the biological activity of germanium compounds has explored their potential as therapeutic agents, although this compound itself is not commonly used in biological applications.
Medicine: Some germanium compounds have been investigated for their potential anti-cancer and immunomodulatory properties.
Industry: this compound is used in the production of germanium-based materials for electronics and optoelectronics, including fiber optics and infrared optics.
Mechanism of Action
The mechanism by which dichlorogermane exerts its effects depends on the specific reactions it undergoes. In general, the reactivity of this compound is influenced by the presence of the germanium-chlorine bonds, which can be readily broken and replaced by other functional groups. The molecular targets and pathways involved in its reactions are primarily determined by the nature of the substituents and the reaction conditions.
Comparison with Similar Compounds
Dichlorogermane can be compared with other similar compounds such as:
Germane (GeH₄): A simpler germanium hydride with no chlorine atoms.
Tetrachlorogermane (GeCl₄): A higher oxidation state germanium compound with four chlorine atoms.
Dichlorosilane (SiH₂Cl₂): A silicon analog of this compound with similar chemical properties but involving silicon instead of germanium.
Uniqueness: this compound is unique in its ability to serve as a versatile intermediate for the synthesis of a wide range of germanium-containing compounds. Its reactivity and the ease with which it can be transformed into other compounds make it valuable in both research and industrial applications.
Properties
IUPAC Name |
dichlorogermane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cl2GeH2/c1-3-2/h3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXTURSYJKMYFLT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
Cl[GeH2]Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl2GeH2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.55 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15230-48-5 |
Source


|
| Record name | Dichlorogermane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015230485 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
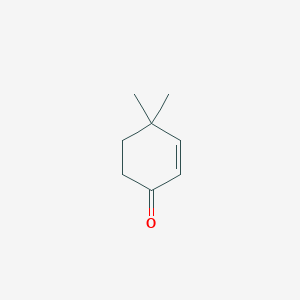

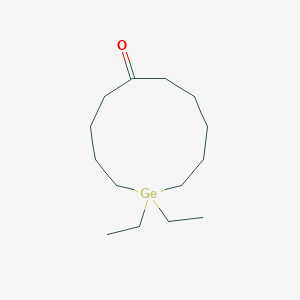
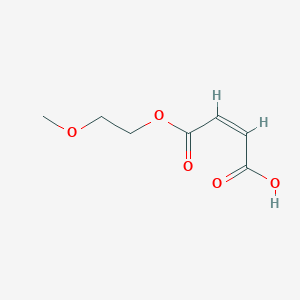
![(12R)-16-methoxy-1-methyl-5,7-dioxa-1-azoniapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13,15,17-hexaen-15-ol](/img/structure/B91226.png)
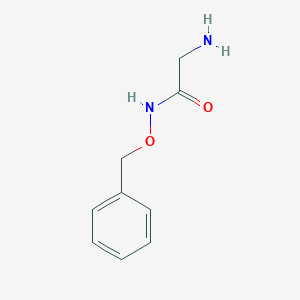
![Propionanilide, 4'-[2-hydroxy-3-(isopropylamino)propoxy]-](/img/structure/B91229.png)
